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molecular formula C7H6ClNO B146230 3-Chlorobenzamide CAS No. 618-48-4

3-Chlorobenzamide

Cat. No. B146230
M. Wt: 155.58 g/mol
InChI Key: MJTGQALMWUUPQM-UHFFFAOYSA-N
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Patent
US04261728

Procedure details

m-Chlorobenzamide (75 g, 0.48 mol) and chlorocarbonylsulfenyl chloride (79 g, 0.6 mol, 25% excess) were reacted as described in Example 2 for 1.5 hours. Volatile components were removed under reduced pressure. The dark brown oil was taken up in hot cyclohexane, and the mixture was filtered. Cooling resulted in separation of a dark orange solid. The solid, recrystallized twice from hot ethyl acetate, gave 64.21 g (0.316 mol, 65.8%) of off-white solid, m.p. 83+-84.5°.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
Yield
65.8%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].Cl[C:12]([S:14]Cl)=[O:13]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][C:12](=[O:13])[S:14][N:7]=2)[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
ClC=1C=C(C(=O)N)C=CC1
Name
Quantity
79 g
Type
reactant
Smiles
ClC(=O)SCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatile components were removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
resulted in separation of a dark orange solid
CUSTOM
Type
CUSTOM
Details
The solid, recrystallized twice from hot ethyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=NSC(O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.316 mol
AMOUNT: MASS 64.21 g
YIELD: PERCENTYIELD 65.8%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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